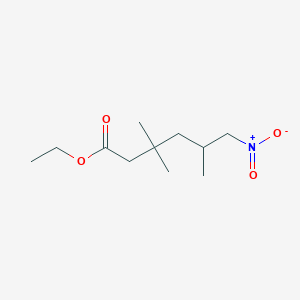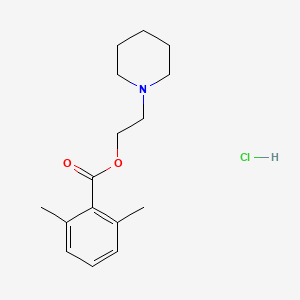![molecular formula C13H10N2O2 B14358212 3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one CAS No. 92516-46-6](/img/no-structure.png)
3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a pyrido ring fused to a quinazolinone core. The presence of a methoxy group at the 3-position adds to its distinct chemical properties. Quinazolinone derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one typically involves the cyclocondensation of 2-aminopyridine with appropriate substituted benzoyl chlorides. One common method includes the reaction of 2-aminopyridine with 2-fluorobenzonitrile in the presence of a base such as potassium tert-butoxide (KtOBu). The reaction is carried out under reflux conditions, leading to the formation of the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper salts (e.g., Cu(OAc)2) can be employed to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Tetrahydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one involves its interaction with specific molecular targets. For instance, as an efflux pump inhibitor, it binds to protein molecules responsible for drug resistance in bacteria, thereby enhancing the efficacy of antibiotics. The compound’s ability to form stable intermediate complexes with enzymatic targets and receptor regulatory proteins is crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
6,7,8,9-Tetrahydro-11H-pyrido[2,1-B]quinazolin-11-one: A derivative with a similar core structure but different substituents.
2-Amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-B]quinazolin-11-one: Another derivative with an amino group at the 2-position.
Uniqueness
3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one is unique due to the presence of the methoxy group at the 3-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications in medicinal chemistry .
Propiedades
| 92516-46-6 | |
Fórmula molecular |
C13H10N2O2 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
3-methoxypyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H10N2O2/c1-17-9-5-6-10-11(8-9)14-12-4-2-3-7-15(12)13(10)16/h2-8H,1H3 |
Clave InChI |
GJFYZGUUNOBWCD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)N3C=CC=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B14358169.png)

